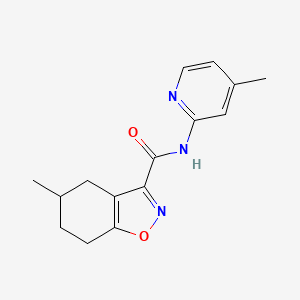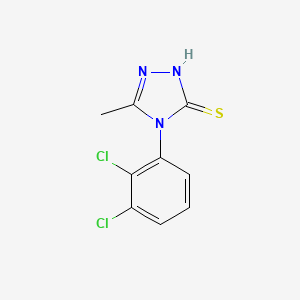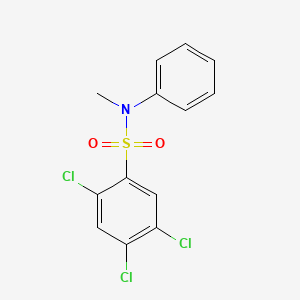![molecular formula C36H34N4O5 B4617878 N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4617878.png)
N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multiple steps, starting from readily available materials. For instance, Bänziger et al. (2000) describe a practical approach for synthesizing octahydrobenzo[g]quinolines, which are key intermediates for pharmaceutically active compounds, utilizing 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester as starting materials. The synthesis includes reactions such as hydrogenation, Birch reduction, and cyclization to achieve the desired structure in a scalable manner (Bänziger, J. Cercus, W. Stampfer, & U. Sunay, 2000).
Molecular Structure Analysis
Karabulut et al. (2014) investigated the molecular structure of a related benzamide compound through X-ray diffraction and DFT calculations, revealing the influence of intermolecular interactions on the molecular geometry, including bond lengths, bond angles, and dihedral angles. This analysis underscores the importance of considering such interactions in understanding the structure of complex organic molecules (Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, & J. Leszczynski, 2014).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives can lead to the formation of various heterocyclic structures. For example, the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with 2-aminobenzamide and 2-aminothiophenol can produce pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives, showcasing the versatility of quinoline compounds in synthesizing novel heterocyclic molecules (Kurihara, T. Tani, S. Maeyama, & Y. Sakamoto, 1980).
Physical Properties Analysis
The physical properties of quinoline derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in chemical synthesis and drug design. The detailed crystal and solution structures of certain quinoline-based compounds have been studied to understand their self-assembly behavior and the modulation of tin coordination geometry, which is pivotal for their reactivity and stability in various environments (Baul, A. Mizar, Anup Paul, G. Ruisi, R. Willem, M. Biesemans, & A. Linden, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel Quinolin-4-ones Synthesis : Research into psycho- and neurotropic properties of novel quinolin-4-ones provides insights into synthesis methods and pharmacological potential, indicating an area of interest for developing psychoactive compounds with specific effects, such as sedative or anti-anxiety actions (Podolsky, Shtrygol’, & Zubkov, 2017).
- Large-Scale Synthesis : Studies on the efficient large-scale synthesis of octahydrobenzo[quinolines demonstrate the industrial feasibility of synthesizing complex quinoline derivatives, highlighting methods that could potentially be applied to synthesize your compound of interest (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Potential Applications
- Antimycobacterial Activity : Microwave-assisted synthesis of benzopyrazolo[quinolindiones reveals their efficacy against Mycobacterium spp., suggesting that quinoline derivatives could be explored for antimicrobial applications (Quiroga, Díaz, Bueno, Insuasty, Abonía, Ortíz, Nogueras, & Cobo, 2014).
- Antioxidant Activity : The electrochemical study of amino-substituted benzamides, which share a core structural motif with quinoline derivatives, points to their potential as antioxidants, emphasizing the importance of electrochemical properties in assessing free radical scavenging activity (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Methodological Insights
- Radiosynthesis Techniques : The development of carbon-14 radiosynthesis for quinolin-2(1H)-one derivatives provides a methodological approach that could be adapted for labeling and tracking the metabolism of similar compounds, facilitating pharmacokinetic and pharmacodynamic studies (Kitson, Jones, Watters, Chan, & Madge, 2010).
Structural and Catalytic Studies
- Pincer Catalysts Development : Research into pincer 2-aminomethylbenzo[quinoline ruthenium catalysts for ketone reduction showcases the application of quinoline derivatives in catalysis, pointing to their utility in synthetic organic chemistry and potential roles in novel catalytic processes (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).
Eigenschaften
IUPAC Name |
N-[(E)-1-[3-[(3,4-dimethoxybenzoyl)amino]phenyl]ethylideneamino]-2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N4O5/c1-6-45-28-14-11-24(12-15-28)32-21-30(29-18-22(2)10-16-31(29)38-32)36(42)40-39-23(3)25-8-7-9-27(19-25)37-35(41)26-13-17-33(43-4)34(20-26)44-5/h7-21H,6H2,1-5H3,(H,37,41)(H,40,42)/b39-23+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXITZYXDGTNFT-JRZNSJKLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN=C(C)C4=CC(=CC=C4)NC(=O)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)N/N=C(\C)/C4=CC(=CC=C4)NC(=O)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617804.png)
![6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4617812.png)
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617818.png)
![N'-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4617824.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4617836.png)


![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4617858.png)

![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4617868.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4617887.png)
![3,5-dimethyl-N-{[4-(pentafluorophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4617890.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4617897.png)